2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
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Overview
Description
2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrano[3,2-b]pyran core, which is known for its biological activity and potential therapeutic benefits.
Scientific Research Applications
2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile has several scientific research applications, including:
Mechanism of Action
Mode of Action
The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to influence a variety of biochemical pathways, including signal transduction, enzyme catalysis, and gene regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have been shown to have various biological activities, suggesting this compound may also have diverse biological effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with malononitrile in the presence of a base, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the nitro group results in an amine .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[3,2-b]pyran derivatives with varying substituents. Examples include:
- 2-amino-4-[3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Other derivatives with different halogen or alkyl substituents on the phenyl rings
Uniqueness
The uniqueness of 2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl and hydroxymethyl groups may enhance its biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O5/c24-14-7-5-13(6-8-14)12-29-19-4-2-1-3-16(19)20-17(10-25)23(26)31-21-18(28)9-15(11-27)30-22(20)21/h1-9,20,27H,11-12,26H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPQAWJVFHHRBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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